molecular formula C12H14INO B1586010 6-Methoxy-N-ethylquinolinium iodide CAS No. 34373-76-7

6-Methoxy-N-ethylquinolinium iodide

Cat. No.: B1586010
CAS No.: 34373-76-7
M. Wt: 315.15 g/mol
InChI Key: YATPLOKNKMKYFV-UHFFFAOYSA-M
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Methoxy-N-ethylquinolinium iodide plays a crucial role in biochemical reactions as a chloride indicator. . This interaction allows researchers to measure chloride concentrations in various biological systems. The compound does not form a ground-state complex with chloride ions, making it highly sensitive to changes in chloride concentration .

Cellular Effects

This compound affects various types of cells and cellular processes by serving as a chloride indicator. It influences cell function by allowing the measurement of intracellular chloride levels, which are critical for maintaining cellular homeostasis . Changes in chloride concentration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, chloride ions play a role in regulating the activity of certain ion channels and transporters, which in turn affect cellular processes such as volume regulation and neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from a nonpolar, cell-permeant form (DiH-MEQ) to the positively charged, chloride-sensitive form (MEQ) through intracellular oxidation . Once inside the cell, MEQ interacts with chloride ions, leading to fluorescence quenching. This process allows researchers to monitor changes in chloride concentration in real-time. The compound’s fluorescence is quenched by chloride ions through a diffusional process, which is highly sensitive to solution viscosity and volume .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored desiccated at room temperature for at least one year . Its cell-permeant form (DiH-MEQ) is susceptible to spontaneous oxidation, which can affect its long-term stability and effectiveness as a chloride indicator . Long-term studies have shown that the compound can be used to monitor chloride levels in cells over extended periods, providing valuable insights into cellular function and homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively measures intracellular chloride concentrations without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and affecting the function of chloride channels and transporters . Researchers must carefully optimize the dosage to balance sensitivity and safety in their experiments.

Metabolic Pathways

This compound is involved in metabolic pathways related to chloride ion transport and regulation. The compound interacts with enzymes and cofactors that facilitate the transport of chloride ions across cell membranes . This interaction can affect metabolic flux and the levels of metabolites involved in chloride homeostasis. For example, chloride ions play a role in the regulation of cellular pH and osmotic balance, which are critical for various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeant form (DiH-MEQ) allows it to cross cell membranes and accumulate in the cytoplasm, where it is converted to the chloride-sensitive form (MEQ) through intracellular oxidation . This process ensures that the compound is localized in areas where chloride ions are present, allowing for accurate measurement of chloride concentrations .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with chloride ions . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to chloride ions to effectively measure their concentration . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles, ensuring its proper function as a chloride indicator .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Methoxy-N-ethylquinolinium iodide involves the conversion of 6-methoxy-N-ethyl-1,2-dihydroquinoline (DiH-MEQ) to the positively charged, chloride-sensitive this compound through intracellular oxidation . The detailed steps are as follows:

    Dissolve 5 mg of this compound in 0.1 mL of distilled water: in a glass test tube.

    Prepare a 12% aqueous solution of sodium borohydride: and add it to the solution while purging with nitrogen or argon gas.

    Monitor the reaction spectrophotometrically: to confirm the disappearance of this compound.

  • Extract the product using ethyl ether, ethyl acetate, or chloroform .

Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale, ensuring the purity and stability of the compound through rigorous quality control measures .

Chemical Reactions Analysis

Properties

IUPAC Name

1-ethyl-6-methoxyquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO.HI/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPLOKNKMKYFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385119
Record name 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34373-76-7
Record name 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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